molecular formula C20H11NO B14215464 2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-19-6

2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14215464
CAS No.: 823227-19-6
M. Wt: 281.3 g/mol
InChI Key: ZZTYETKFPCKURG-UHFFFAOYSA-N
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Description

2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a formyl group, a hexene chain, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hex-3-ene-1,5-diyn-1-yl Intermediate: This step involves the coupling of appropriate alkyne and alkene precursors under palladium-catalyzed conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the intermediate with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Formation of the Benzonitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 2-[6-(3-Carboxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile.

    Reduction: 2-[6-(3-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile depends on its application:

    Biological Activity: The formyl group can interact with biological macromolecules, leading to the inhibition of enzymes or disruption of cellular processes.

    Material Science: The conjugated system in the compound can facilitate electron transport, making it useful in electronic applications.

Comparison with Similar Compounds

Similar Compounds

    2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Similar structure but with a methoxy group instead of a formyl group.

    2-[(3Z)-6-(2-Formylphenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile: Similar structure but with a different positional isomer.

Uniqueness

2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

823227-19-6

Molecular Formula

C20H11NO

Molecular Weight

281.3 g/mol

IUPAC Name

2-[6-(3-formylphenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C20H11NO/c21-15-20-13-6-5-12-19(20)11-4-2-1-3-8-17-9-7-10-18(14-17)16-22/h1-2,5-7,9-10,12-14,16H

InChI Key

ZZTYETKFPCKURG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC(=C2)C=O)C#N

Origin of Product

United States

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